REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][N:3]=1.[CH3:12][S:13](Cl)(=[O:15])=[O:14].[OH-].[Na+].Cl>C(Cl)Cl>[CH3:12][S:13]([NH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1)(=[O:15])=[O:14] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=O)OC)C=C1
|
Name
|
TEA
|
Quantity
|
0.96 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.54 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The crude is then concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude is dissolved in MeOH (20 mL) and to the crude
|
Type
|
STIRRING
|
Details
|
The crude is stirred at room temperature for 18 hrs
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The crude is concentrated
|
Type
|
CUSTOM
|
Details
|
to remove MeOH
|
Type
|
CUSTOM
|
Details
|
some water is removed as well
|
Type
|
ADDITION
|
Details
|
The crude is diluted in CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
The aq. layer is extracted with CH2Cl2
|
Type
|
ADDITION
|
Details
|
The crude is diluted in EtOAc
|
Type
|
EXTRACTION
|
Details
|
the aq. layer is extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)NC1=NC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 421 mg | |
YIELD: CALCULATEDPERCENTYIELD | 29.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |